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molecular formula C17H23Cl2NO B8713307 9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane CAS No. 918644-72-1

9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane

Cat. No. B8713307
M. Wt: 328.3 g/mol
InChI Key: PAQBMCBVPDCZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049012B2

Procedure details

To a ice cooled solution of 9-(3,4-dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (60 mg, 0.19 mmol) in dichloroethane (10 mL), formaldehyde (37% in water, 54 μL, 0.72 mmol) was added and stirred for 1 h at 0° C. Sodium triacetoxyborohydride (102 mg, 0.48 mmol) was added and stirred over night at room temperature. The reaction was quenched with aqueous sodium hydrogen-carbonate and evaporated. The remaining aqueous phase was extracted four times with dichloromethane and the combined organic phase was dried (sodium sulfate), filtered and evaporated to give 75 mg (95%) 9-(3,4-dichloro-phenoxy)-3-methyl-3-aza-spiro[5.5]undecane as a yellow oil. LC-ESI-HRMS of [M+H]+ shows 328.1249 Da. Calc. 328.123495 Da, dev. 4.3 ppm.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-(3,4-dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][C:11]2([CH2:18][CH2:17][CH:16]([O:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=3)[CH2:15][CH2:14]2)[CH2:10][CH2:9]1)=O)(C)(C)C.C=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[Cl:27][C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][C:23]=1[Cl:26])[O:19][CH:16]1[CH2:17][CH2:18][C:11]2([CH2:10][CH2:9][N:8]([CH3:6])[CH2:13][CH2:12]2)[CH2:14][CH2:15]1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
9-(3,4-dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Quantity
60 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)OC2=CC(=C(C=C2)Cl)Cl
Name
Quantity
54 μL
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
102 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred over night at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous sodium hydrogen-carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted four times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(OC2CCC3(CCN(CC3)C)CC2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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